Sodium;formaldehyde;4-(4-hydroxyphenyl)sulfonylphenol;naphthalene-1-sulfonate
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Overview
Description
Sodium;formaldehyde;4-(4-hydroxyphenyl)sulfonylphenol;naphthalene-1-sulfonate is a complex organic compound that combines several functional groups, including sulfonate, phenol, and naphthalene units. This compound is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;formaldehyde;4-(4-hydroxyphenyl)sulfonylphenol;naphthalene-1-sulfonate typically involves the condensation of naphthalene sulfonic acid with formaldehyde and 4-(4-hydroxyphenyl)sulfonylphenol. The reaction is carried out under acidic or basic conditions, depending on the desired product and reaction efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale condensation reactions, where naphthalene sulfonic acid is reacted with formaldehyde in the presence of a catalyst. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of the compound .
Chemical Reactions Analysis
Types of Reactions
Sodium;formaldehyde;4-(4-hydroxyphenyl)sulfonylphenol;naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The phenolic and sulfonyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Sodium;formaldehyde;4-(4-hydroxyphenyl)sulfonylphenol;naphthalene-1-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium;formaldehyde;4-(4-hydroxyphenyl)sulfonylphenol;naphthalene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate and phenol groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function . The naphthalene unit can intercalate into DNA, influencing gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Naphthalenesulfonates: These compounds share the naphthalene sulfonate unit and are used in similar applications, such as superplasticizers in concrete.
Aminonaphthalenesulfonic acids: These compounds contain an amino group and are used in dye production and as intermediates in organic synthesis.
Uniqueness
Sodium;formaldehyde;4-(4-hydroxyphenyl)sulfonylphenol;naphthalene-1-sulfonate is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its ability to interact with multiple molecular targets makes it valuable in both research and industrial settings .
Properties
CAS No. |
63951-50-8 |
---|---|
Molecular Formula |
C23H19NaO8S2 |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
sodium;formaldehyde;4-(4-hydroxyphenyl)sulfonylphenol;naphthalene-1-sulfonate |
InChI |
InChI=1S/C12H10O4S.C10H8O3S.CH2O.Na/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;1-2;/h1-8,13-14H;1-7H,(H,11,12,13);1H2;/q;;;+1/p-1 |
InChI Key |
YQLMVXDSGKVJLC-UHFFFAOYSA-M |
Canonical SMILES |
C=O.C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O.[Na+] |
Related CAS |
63951-50-8 |
Origin of Product |
United States |
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